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molecular formula C12H10F2N2 B8593381 3,4-Difluoro-N2-phenylbenzene-1,2-diamine

3,4-Difluoro-N2-phenylbenzene-1,2-diamine

Cat. No. B8593381
M. Wt: 220.22 g/mol
InChI Key: NXGLSSAYUDOSJL-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

(2,3-Difluoro-6-nitro-phenyl)-phenylamine (4.2 g, 16.9 mmol), iron powder (3.8 g, 67.6 mmol), and ammonium chloride (5.2 g, 101.4 mmol) in methanol (60 mL) and water (15 mL) were heated at 90° C. for 3 h. The reaction mixture was filtered and the filtrate concentrated in vacuo. The residue was dissolved in water and extracted with EtOAc (3×40 mL). The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo to yield the title compound as a red solid (3.7 g, 100%). 1H NMR 400 MHz δ (CDCl3): 7.25-7.16 (2H, m), 6.94-6.82 (2H, m), 6.70-6.64 (2H, m), 6.47 (1H, ddd, J=12.0, 6.1, 3.0 Hz), 5.23 (1H, br s), 3.71 (2H, br s).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[NH4+]>CO.O.[Fe]>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([NH2:9])[C:3]=1[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])NC1=CC=CC=C1
Name
Quantity
5.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
3.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×40 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)N)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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